molecular formula C14H17NO2S B2967148 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide CAS No. 2034367-58-1

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide

Cat. No. B2967148
CAS RN: 2034367-58-1
M. Wt: 263.36
InChI Key: RPFSRPQNUJPQAE-UHFFFAOYSA-N
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Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Novel synthetic pathways have been developed to create benzothiazole-substituted β-lactam hybrids, leveraging precursors like (benzo[d]thiazol-2-yl)phenol, indicating a methodological exploration of compounds structurally related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide for potential antimicrobial and antimalarial activities (Alborz et al., 2018).
  • Reagent Development : A new reagent for creating the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, closely related to the core structure of this compound, has been developed. This advancement facilitates the synthesis of structurally complex molecules for further chemical and pharmacological investigations (Manjunath, Sane, & Aidhen, 2006).

Biological Evaluations

  • Anticancer Activity : Research on sulfur-containing heterocyclic analogs structurally related to this compound showed selectivity towards laryngeal cancer cells, with their activity attributed to the hydroxyl group in the molecule. This indicates the compound's potential role in targeted cancer therapies, highlighting the importance of functional groups in determining biological activity (Haridevamuthu et al., 2023).
  • Antimicrobial and Antimalarial Activities : The synthesis of benzothiazole β-lactam conjugates, which are structurally analogous to the compound of interest, has been explored for their antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Alborz et al., 2018).

Pharmacological Aspects

  • Serotonin Reuptake Inhibition : A compound structurally related to this compound, VN2222, demonstrates high affinity for the serotonin transporter and 5-HT1A receptors, suggesting its potential as an antidepressant. This points towards the therapeutic applications of such compounds in mood disorders (Romero et al., 2003).

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-10(15-14(16)8-17-2)7-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFSRPQNUJPQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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